molecular formula C11H9NO2S B1307432 N-(4-hydroxyphenyl)thiophene-2-carboxamide CAS No. 98902-53-5

N-(4-hydroxyphenyl)thiophene-2-carboxamide

Cat. No. B1307432
CAS RN: 98902-53-5
M. Wt: 219.26 g/mol
InChI Key: XBRSNMYZHZKDSW-UHFFFAOYSA-N
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Description

Thiophene-2-carboxamide derivatives are a class of compounds that have been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry. These compounds are characterized by the presence of a thiophene ring, which is a five-membered sulfur-containing heterocycle, attached to a carboxamide group. The structural versatility of thiophene-2-carboxamides allows for the synthesis of a wide range of derivatives with varying substituents, leading to different physical, chemical, and biological properties .

Synthesis Analysis

The synthesis of thiophene-2-carboxamide derivatives typically involves the reaction of thiophene-2-carbonyl chloride with different amines or the reaction of preformed thiophene carboxamide with various reagents. For instance, N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was obtained by reacting thiophene-2-carbonyl chloride with thiophen-2-ylmethanamine . Another example is the preparation of 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide by reacting a dicyanomethylene-thiazolidinone derivative with ammonia . These synthetic routes often involve optimization of conditions such as temperature and solvent choice to achieve high yields and purity of the desired compounds .

Molecular Structure Analysis

The molecular structure of thiophene-2-carboxamide derivatives is often confirmed using techniques such as X-ray diffraction, NMR spectroscopy, and elemental analysis. X-ray crystallography provides detailed information about the conformation and crystal packing of these compounds. For example, the dihedral angles between aromatic rings and the presence of intramolecular hydrogen bonds can be determined . Additionally, conformational analysis using computational methods such as density functional theory (DFT) and Møller-Plesset (MP2) calculations can predict the stability of different conformers, as seen in the case of N-glycosyl-thiophene-2-carboxamides .

Chemical Reactions Analysis

Thiophene-2-carboxamide derivatives can undergo various chemical reactions to yield a plethora of compounds with potential biological activities. These reactions include nucleophilic substitution, condensation with aldehydes, and reactions with isothiocyanates, cycloketones, and carbon disulfide to form pyrimidinone derivatives and other heterocyclic structures . The reactivity of these compounds is often studied using computational methods to identify electrophilic and nucleophilic sites, as well as to understand charge transfer interactions within the molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene-2-carboxamide derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. Spectroscopic techniques like IR and NMR are used to characterize the functional groups and confirm the identity of the synthesized compounds. The vibrational properties of the thioamide group, for example, can be studied using FTIR and FT-Raman spectroscopy . The biological properties, such as antimicrobial and anticancer activities, are often evaluated through in vitro assays, and the results can be correlated with the chemical structure of the compounds .

Scientific Research Applications

Role in Intramolecular Diels–Alder Reactions

N-(2-Thienyl)allene carboxamides, which include compounds like N-(4-hydroxyphenyl)thiophene-2-carboxamide, are found to undergo Intramolecular Diels–Alder reactions. In this reaction, the thiophene nucleus can act as either a diene or a dienophile, depending on the substituents present in the allenic ω-position. This versatility makes these compounds useful in the field of synthetic organic chemistry (Himbert, Schlindwein, & Maas, 1990).

Synthesis and Antimicrobial Activity

A study on the synthesis and properties of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide revealed significant insights. This compound demonstrated effective antibacterial activity against various microorganisms. The study also involved molecular docking to understand the interaction with lung cancer proteins (Cakmak et al., 2022).

Anticancer Potential

Research on thiophene-2-carboxamide derivatives, including N-(4-hydroxyphenyl)thiophene-2-carboxamide, has shown potent inhibitory activity against various cancer cell lines, such as MCF-7, K562, HepG2, and MDA-MB-231. This suggests a potential role in cancer therapy. Molecular docking studies further support their significance in targeting specific proteins associated with cancer (Gulipalli et al., 2019).

N-Glycosylation and Cell Growth Inhibition

A range of N-glycosyl-thiophene-2-carboxamides, including analogues of N-(4-hydroxyphenyl)thiophene-2-carboxamide, have been synthesized and tested for their effects on cell growth. These compounds have shown effectiveness in inhibiting DNA synthesis in certain cell types, indicating their potential in biochemical research and therapeutic applications (Rawe et al., 2006).

Applications in Anti-Inflammatory Activity

Research on 4,5-diarylthiophene-2-carboxamide derivatives has highlighted their anti-inflammatory properties. Compounds like N-(4-hydroxyphenyl)thiophene-2-carboxamide exhibit specific interactions with key residues of cyclooxygenase-2 (COX2), indicating their therapeutic potential in inflammation-related conditions (Shanmuganathan et al., 2016).

Synthesis of Novel Multisubstituted Thiophenes

The compound's chemical structure lends itself to the synthesis of various multisubstituted thiophene derivatives. This capability makes it a valuable component in the development of new compounds with potential biological activities, like anti-inflammatory and antimicrobial properties (Li, Liang, Bi, & Liu, 2006).

Safety And Hazards

The safety information available indicates that “N-(4-hydroxyphenyl)thiophene-2-carboxamide” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N-(4-hydroxyphenyl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c13-9-5-3-8(4-6-9)12-11(14)10-2-1-7-15-10/h1-7,13H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRSNMYZHZKDSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393141
Record name N-(4-hydroxyphenyl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-hydroxyphenyl)thiophene-2-carboxamide

CAS RN

98902-53-5
Record name N-(4-hydroxyphenyl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Pan, X Han, N Sun, H Wu, D Lin, P Tien, HB Zhou… - RSC Advances, 2015 - pubs.rsc.org
A series of novel human enterovirus 71 inhibitors, N-benzyl-N-phenylthiophene-2-carboxamide analogues, were synthesized and their antiviral activities were evaluated in vitro. Most …
Number of citations: 12 pubs.rsc.org
N Li, S Yang, K Zhang - Macromolecules, 2023 - ACS Publications
The future development of benzoxazine thermosetting resins as advanced polymeric materials depends on designing more attractive chemical structures and reaching a deeper …
Number of citations: 0 pubs.acs.org
CS Hampton, S Sitaula, C Billon, K Haynes… - European Journal of …, 2023 - Elsevier
Estrogen-related receptors (ERR) are an orphan nuclear receptor sub-family that play a critical role in regulating gene transcription for several physiological processes including …
Number of citations: 0 www.sciencedirect.com

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